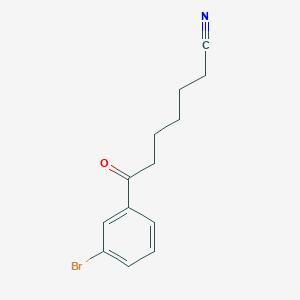

7-(3-Bromophenyl)-7-oxoheptanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to improve yields. For instance, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was achieved through a one-pot multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst at room temperature, resulting in an 86% yield . Similarly, the synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline involved the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF .

Molecular Structure Analysis

The molecular structures of bromophenyl compounds are often elucidated using single-crystal X-ray diffraction. The structure of the hexahydro-6H-quinoline derivative revealed a half-chair conformation of the six-membered ring and significant dihedral angles between the phenyl rings . The 2-amino-4-(3-bromophenyl) derivative crystallizes in the monoclinic space group and its molecular packing is stabilized by intermolecular hydrogen interactions . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can be influenced by their molecular structure. For example, the presence of a bromine atom can facilitate further chemical transformations, such as halogen bond interactions, as seen in the synthesis of benzodiazepine derivatives . The solid-state structure of the sugar oxepane derivative also shows a rich network of non-covalent bonding, which includes C-H⋯Br interactions . These interactions can affect the reactivity and stability of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are closely related to their molecular structures. The crystallographic data, such as unit-cell parameters and space groups, provide insights into the density and stability of the crystals . The conformational features, such as the twist-chair conformation of the sugar oxepane derivative, influence the solid-state packing and, consequently, the melting points and solubility of these compounds . Understanding these properties is essential for the practical application of these substances in various fields, including pharmaceuticals and materials science.

Propiedades

IUPAC Name |

7-(3-bromophenyl)-7-oxoheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMPSBVEEFFHKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642199 |

Source

|

| Record name | 7-(3-Bromophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Bromophenyl)-7-oxoheptanenitrile | |

CAS RN |

898766-82-0 |

Source

|

| Record name | 7-(3-Bromophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)